9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Brand Name: Vulcanchem
CAS No.: 951979-88-7
VCID: VC4516304
InChI: InChI=1S/C29H28N2O3/c32-28-24-11-12-27-25(29(24)33-19-26(28)22-9-5-2-6-10-22)18-31(20-34-27)23-13-15-30(16-14-23)17-21-7-3-1-4-8-21/h1-12,19,23H,13-18,20H2
SMILES: C1CN(CCC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)CC6=CC=CC=C6
Molecular Formula: C29H28N2O3
Molecular Weight: 452.554

9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

CAS No.: 951979-88-7

Cat. No.: VC4516304

Molecular Formula: C29H28N2O3

Molecular Weight: 452.554

* For research use only. Not for human or veterinary use.

9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one - 951979-88-7

Specification

CAS No. 951979-88-7
Molecular Formula C29H28N2O3
Molecular Weight 452.554
IUPAC Name 9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Standard InChI InChI=1S/C29H28N2O3/c32-28-24-11-12-27-25(29(24)33-19-26(28)22-9-5-2-6-10-22)18-31(20-34-27)23-13-15-30(16-14-23)17-21-7-3-1-4-8-21/h1-12,19,23H,13-18,20H2
Standard InChI Key LVVFBZOCPJGGLW-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)CC6=CC=CC=C6

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Chromeno-oxazin core: A fused bicyclic system comprising a chromene (benzopyran) ring fused to an oxazinone ring. The oxazinone contributes a lactam functionality, enhancing hydrogen-bonding potential.

  • Benzylpiperidine substituent: Attached at the 9-position, this moiety introduces a tertiary amine, which may influence receptor-binding interactions .

  • Phenyl group: Positioned at the 3-position, this aromatic group modulates electronic properties and steric bulk.

The IUPAC name, 9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1, benzoxazin-4-one, reflects this arrangement. The SMILES notation (C1CN(CCC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)CC6=CC=CC=C6) confirms the connectivity.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC29H28N2O3\text{C}_{29}\text{H}_{28}\text{N}_{2}\text{O}_{3}
Molecular Weight452.554 g/mol
CAS Registry Number951979-88-7
XLogP34.2 (estimated)
Hydrogen Bond Donors1 (oxazinone NH)
Hydrogen Bond Acceptors4 (oxazinone O, piperidine N, two ether O)

Solubility data remain unreported, but the compound’s lipophilicity (XLogP3 ≈ 4.2) suggests moderate permeability across biological membranes.

Synthesis and Chemical Considerations

General Synthetic Strategy

The synthesis of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e] oxazin-4(8H)-one involves multi-step heterocyclic chemistry, as inferred from analogous chromeno-oxazin syntheses :

  • Formation of the chromene ring: Condensation of a resorcinol derivative with an α,β-unsaturated carbonyl compound under acidic conditions.

  • Oxazinone ring closure: Cyclization via nucleophilic attack of an amine on the lactone carbonyl, facilitated by dehydrating agents .

  • Benzylpiperidine incorporation: Alkylation or reductive amination to introduce the 1-benzylpiperidin-4-yl group at the 9-position .

A critical challenge lies in controlling stereochemistry during ring fusion and substituent attachment. Purification typically requires chromatographic techniques due to the compound’s structural complexity.

Key Reaction Steps

  • Chromene synthesis:

    • Resorcinol reacts with cinnamaldehyde derivatives in acetic acid to form the dihydrochromene skeleton .

  • Oxazinone formation:

    • Treatment with chloracetyl chloride followed by ammonium hydroxide induces cyclization to the oxazinone.

  • Piperidine functionalization:

    • 1-Benzylpiperidin-4-amine undergoes Ullmann coupling or Buchwald-Hartwig amination with the chromeno-oxazin intermediate .

Comparative Analysis with Related Compounds

CompoundStructureMolecular Weight (g/mol)Reported Activity
9-(1-Benzylpiperidin-4-yl)-3-phenyl...Chromeno-oxazin + benzylpiperidine452.55Hypothesized mAChR modulation
JG576 (pyrroloquinoxaline derivative)Pyrroloquinoxaline + piperidine549.66IC50 = 12–18 μM (leukemia)
4-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamideSulfonamide + piperidine341.45Enzyme inhibition

This comparison highlights the chromeno-oxazin core’s uniqueness, distinguishing it from sulfonamide or pyrroloquinoxaline-based analogs. The benzylpiperidine group’s conservation across active compounds underscores its pharmacological relevance .

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